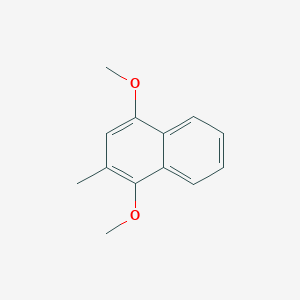

1,4-Dimethoxy-2-methylnaphthalene

Description

Contextualization within Modern Naphthalene (B1677914) Chemistry Research

In the landscape of modern organic chemistry, 1,4-Dimethoxy-2-methylnaphthalene has emerged as a compound of significant interest, primarily due to its application as a protecting group in the synthesis of complex organic molecules. A notable development in this area is the introduction of the 1,4-dimethoxynaphthalene-2-methyl ('DIMON') protecting group for hydroxyl functions. This benzyl-type protecting group is distinguished by its selective removal under oxidative conditions, a feature that is particularly advantageous in the synthesis of sensitive molecules such as polyunsaturated lipids.

The utility of the DIMON group has been demonstrated in the synthesis of ether (plasmanyl) phospholipids (B1166683) containing the docosahexaenoyl group. acs.org A challenge in the synthesis of such lipids is the protection of hydroxyl groups in the presence of multiple double bonds, which are susceptible to degradation under the conditions typically used to remove common protecting groups like the 4-methoxybenzyl (PMB) group. The DIMON group, derived from this compound, can be cleaved oxidatively without compromising the integrity of polyunsaturated fatty acyl groups, thus offering a solution to this long-standing problem. researchgate.net

The synthesis of the DIMON-protected alcohol is achieved by reacting an alcohol with 2-(chloromethyl)-1,4-dimethoxynaphthalene in the presence of a base. This highlights the role of this compound as a key precursor to a valuable synthetic tool. The development of such specialized reagents underscores a broader trend in modern naphthalene chemistry: the strategic modification of the naphthalene core to create functional molecules with tailored properties for specific applications in advanced organic synthesis.

Historical Trajectories and Milestones in the Academic Investigation of this compound

The historical investigation of this compound is intrinsically linked to the broader history of naphthalene chemistry and the synthesis of vitamin K and its analogues. While a definitive first synthesis of this compound is not readily apparent in early literature, its structural components point to a rich history of synthetic exploration of substituted naphthalenes.

The parent molecule, naphthalene, was first isolated from coal tar in the early 1820s. nih.gov The elucidation of its bicyclic aromatic structure by Emil Erlenmeyer in 1866 and its confirmation by Carl Gräbe three years later paved the way for systematic studies of its derivatives. acs.org

A plausible historical synthetic pathway to this compound can be inferred from the extensive research on 2-methyl-1,4-naphthoquinone, a key intermediate in the synthesis of vitamin K, also known as menadione (B1676200). The synthesis of 2-methyl-1,4-naphthoquinone from 2-methylnaphthalene (B46627) via oxidation has been a subject of study since at least the mid-20th century. nih.govresearchgate.net

The subsequent conversion of 2-methyl-1,4-naphthoquinone to the target compound would involve reduction to the corresponding hydroquinone (B1673460) followed by methylation of the two hydroxyl groups. Methodologies for the methylation of hydroxynaphthalenes have been known for a considerable time. For instance, a 2015 publication describes the synthesis of the related compound, 1,4-dimethoxy-2-naphthoxyacetic acid, starting from 2-hydroxy-1,4-naphthoquinone, which undergoes a series of reactions including methylation. nih.gov This suggests that the chemical transformations required to synthesize this compound from readily available precursors were well within the repertoire of organic chemists in the mid to late 20th century, particularly in the context of research on vitamin K and its derivatives. The work of notable chemists like Louis F. Fieser in the field of quinones and vitamin K synthesis laid much of the groundwork for the preparation of such substituted naphthalenes. researchgate.net

The more recent emergence of this compound as the core of the 'DIMON' protecting group marks a significant milestone, transitioning it from a likely synthetic curiosity to a valuable tool in contemporary organic synthesis. acs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethoxy-2-methylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9-8-12(14-2)10-6-4-5-7-11(10)13(9)15-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLZAXLHFSPJDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453850 | |

| Record name | Naphthalene, 1,4-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53772-19-3 | |

| Record name | Naphthalene, 1,4-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,4 Dimethoxy 2 Methylnaphthalene

Retrosynthetic Strategies for 1,4-Dimethoxy-2-methylnaphthalene Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.netorgsyn.orgdiva-portal.orgamazonaws.comumich.edu For this compound, several logical disconnections can be envisioned.

A primary disconnection strategy involves breaking the ether linkages, leading back to a hydroquinone (B1673460) precursor, 2-methylnaphthalene-1,4-diol, and a methylating agent. Further disconnection of the C-C bond between the methyl group and the naphthalene (B1677914) ring suggests 1,4-dihydroxynaphthalene (B165239) and a methylating agent as potential starting materials.

Another key retrosynthetic approach considers the relationship between this compound and menadione (B1676200) (2-methyl-1,4-naphthoquinone). nih.gov Recognizing that the dimethoxy compound is the reduced and methylated form of menadione allows for a disconnection that leads directly to this readily available vitamin K3 precursor. This strategy is particularly attractive due to the commercial availability and established chemistry of menadione.

Diverse Synthetic Routes and Chemical Transformations for this compound

Building upon the retrosynthetic analysis, various synthetic routes can be designed and executed. These routes can be broadly categorized into convergent and linear approaches, with specific transformations playing crucial roles.

Convergent and Linear Synthesis Approaches

Linear synthesis involves a step-by-step construction of the target molecule from a single starting material. nih.gov A potential linear synthesis of this compound could start from naphthalene. This would involve a sequence of reactions such as nitration, reduction, diazotization, hydroxylation to form a naphthol, followed by methylation, and finally introduction of the second methoxy (B1213986) and the methyl group. However, controlling regioselectivity in electrophilic substitution reactions on naphthalene can be challenging, potentially leading to mixtures of isomers. bas.bg

Convergent synthesis , in contrast, involves the independent synthesis of different fragments of the molecule, which are then combined in a later step to form the final product. chemistrysteps.comrsc.org This approach is often more efficient for complex molecules. nih.gov For this compound, a convergent strategy could involve the synthesis of a suitably functionalized benzene (B151609) derivative and a four-carbon chain, which are then cyclized to form the naphthalene core. While conceptually elegant, this approach may require more intricate synthetic steps for the preparation of the individual fragments.

| Synthesis Approach | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step construction from a single starting material. nih.gov | Conceptually straightforward. | Often results in lower overall yields for multi-step sequences; challenges in controlling regioselectivity. bas.bg |

| Convergent Synthesis | Independent synthesis of fragments followed by their assembly. chemistrysteps.comrsc.org | Higher overall yields for complex molecules; allows for parallel synthesis of fragments. nih.gov | May require more complex initial steps to prepare fragments. |

Role of Menadione (2-Methyl-1,4-naphthoquinone) as a Precursor

Menadione, also known as vitamin K3, serves as a highly effective and common precursor for the synthesis of this compound. nih.govorganic-chemistry.orggoogle.com The synthetic route from menadione is efficient and proceeds in high yield.

The process typically involves two key steps:

Reduction of the quinone: Menadione is first reduced to the corresponding hydroquinone, 2-methylnaphthalene-1,4-diol. This reduction can be achieved using various reducing agents, with sodium dithionite (B78146) (Na₂S₂O₄) being a common and effective choice.

Methylation of the hydroquinone: The resulting hydroquinone is then methylated to form the target compound, this compound. Common methylating agents include dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Conversely, this compound can be oxidatively demethylated to produce menadione, highlighting the close chemical relationship between these two compounds. nih.gov

| Starting Material | Reagents | Product | Key Transformation |

| Menadione | 1. Na₂S₂O₄ 2. Dimethyl sulfate, Base | This compound | Reduction followed by Methylation |

| This compound | Oxidizing Agent (e.g., CAN) | Menadione | Oxidative Demethylation nih.gov |

Formylation and Alkynylation Reactions

Formylation reactions , such as the Vilsmeier-Haack reaction, introduce a formyl group (-CHO) onto an aromatic ring. researchgate.netchemeurope.comjk-sci.com This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. jk-sci.com For the synthesis of this compound, one could envision the formylation of 1,4-dimethoxynaphthalene (B104105). The electron-rich nature of the dimethoxynaphthalene ring makes it a suitable substrate for this electrophilic substitution. organic-chemistry.orgjk-sci.com The resulting 1,4-dimethoxynaphthalene-2-carbaldehyde could then be converted to the target molecule through reduction of the aldehyde to a methyl group, for instance, via a Wolff-Kishner or Clemmensen reduction.

Alkynylation reactions introduce an alkyne group onto a molecule. While direct alkynylation to form the methyl group of the target compound is not a standard approach, alkynylation could be employed in a convergent synthesis strategy to build the carbon skeleton of the naphthalene ring system. nih.gov For example, a suitably substituted aryl halide could be coupled with a terminal alkyne via a Sonogashira coupling, followed by further transformations to construct the naphthalene ring.

Chloromethylation Strategies

Chloromethylation is a useful reaction for introducing a chloromethyl (-CH₂Cl) group onto an aromatic ring. This reaction is typically carried out using formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst. acs.org The resulting chloromethylated compound can then be readily converted to a methyl group by reduction.

In the context of synthesizing this compound, 1,4-dimethoxynaphthalene could be subjected to chloromethylation. The electron-donating methoxy groups would activate the ring towards this electrophilic substitution. The resulting 2-chloromethyl-1,4-dimethoxynaphthalene can then be reduced to the final product, this compound, using a variety of reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.

Friedel-Crafts Acylation Methodologies

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. google.comresearchgate.net This reaction can be adapted to synthesize this compound.

A plausible route would involve the Friedel-Crafts acylation of 1,4-dimethoxynaphthalene with acetyl chloride (CH₃COCl) and a Lewis acid like aluminum chloride (AlCl₃). google.comepa.gov This would yield 2-acetyl-1,4-dimethoxynaphthalene. The acetyl group, being an electron-withdrawing group, deactivates the ring, thus preventing further acylation. researchgate.net The final step would be the reduction of the acetyl group to a methyl group, which can be accomplished using methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). The regioselectivity of the acylation is influenced by both electronic and steric factors, with the 2-position being a likely site of substitution on the 1,4-dimethoxynaphthalene ring. epa.gov

| Reaction | Reagents | Intermediate | Final Product | Key Transformations |

| Vilsmeier-Haack Formylation | 1. POCl₃, DMF 2. Reducing Agent | 1,4-Dimethoxynaphthalene-2-carbaldehyde | This compound | Formylation followed by Reduction |

| Chloromethylation | 1. HCHO, HCl 2. Reducing Agent | 2-Chloromethyl-1,4-dimethoxynaphthalene | This compound | Chloromethylation followed by Reduction |

| Friedel-Crafts Acylation | 1. CH₃COCl, AlCl₃ 2. Reducing Agent | 2-Acetyl-1,4-dimethoxynaphthalene | This compound | Acylation followed by Reduction |

Catalytic Approaches (e.g., Suzuki Coupling) in Naphthalene Derivatization

Catalytic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, have become indispensable tools for the derivatization of naphthalenes. numberanalytics.comlibretexts.org The Suzuki coupling reaction creates carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. numberanalytics.com This reaction is valued for its high tolerance of various functional groups and its ability to proceed under relatively mild conditions.

The general mechanism for the Suzuki coupling involves three key steps: numberanalytics.comlibretexts.orgyoutube.com

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species. numberanalytics.comyoutube.com

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex. numberanalytics.comyoutube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. numberanalytics.comyoutube.com

In the context of synthesizing substituted naphthalenes, a halonaphthalene derivative can be coupled with an appropriate organoboron reagent. For instance, a bromo- or iodo-substituted dimethoxynaphthalene could be reacted with a methylboronic acid or its ester to introduce the methyl group at the desired position. The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and selectivity. youtube.com

Recent advancements have focused on developing more efficient and robust catalyst systems. For example, the use of specific ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. youtube.com

Regioselectivity and Stereochemical Control in the Synthesis of this compound Scaffolds

Achieving specific regioselectivity in the synthesis of polysubstituted naphthalenes is a primary challenge. nih.govnih.gov Traditional electrophilic aromatic substitution reactions on naphthalene are often difficult to control, leading to mixtures of isomers. nih.gov Therefore, modern synthetic strategies often employ methods that offer high regiochemical control.

One approach involves the use of directing groups, which can guide the introduction of substituents to specific positions on the aromatic ring. nih.gov Another powerful strategy is the construction of the naphthalene ring from acyclic or monocyclic precursors, where the substitution pattern is established before the final ring closure. For example, electrophilic cyclization of specifically substituted arene-containing propargylic alcohols can yield polysubstituted naphthalenes with defined regiochemistry. nih.gov

While this compound itself is achiral, the principles of stereochemical control become critical when synthesizing more complex derivatives or related chiral molecules. youtube.com Stereochemical control can be exerted through various means:

Substrate Control: Existing stereocenters within the starting material can influence the stereochemical outcome of subsequent reactions. youtube.com

Auxiliary Control: A temporary chiral auxiliary can be attached to the molecule to direct the stereochemistry of a reaction, after which the auxiliary is removed. youtube.com

Catalyst Control: The use of chiral catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer over another.

For instance, in the synthesis of complex natural products containing a substituted naphthalene core, asymmetric reactions such as catalytic asymmetric [4+2] cycloadditions can be employed to establish the desired stereochemistry with high enantioselectivity. rsc.org

Optimization of Reaction Conditions and Process Intensification in this compound Production

The optimization of reaction conditions is a critical step in developing efficient and scalable syntheses of this compound. This involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst loading to maximize yield and selectivity while minimizing by-product formation. researchgate.netscielo.br

For example, in a catalytic reaction, switching the catalyst or solvent can dramatically affect the outcome. researchgate.net The concentration of reagents and the nature of the oxidant in coupling reactions are also key variables that need to be fine-tuned. scielo.br The goal is to find a balance between reaction rate, conversion of starting materials, and selectivity towards the desired product. scielo.br

Interactive Data Table: Illustrative Optimization of a Hypothetical Naphthalene Synthesis

The following table demonstrates how reaction conditions can be varied to optimize the yield of a target naphthalene derivative.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Rh₂(OAc)₄ | Dichloromethane | Reflux | 1 | 0 |

| 2 | Rh₂(OAc)₄ | Toluene | Reflux | 1 | 0 |

| 3 | CuI | Dichloromethane | Reflux | 1 | 0 |

| 4 | CuI | Toluene | Reflux | 1 | 42 |

| 5 | CuI | Toluene | Reflux | 3.5 | 74 |

This table is based on a model reaction for cyclopropane (B1198618) synthesis and is presented for illustrative purposes of reaction optimization principles. researchgate.net

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of producing this compound, this could involve the use of continuous flow reactors instead of traditional batch reactors. Continuous processing can offer better control over reaction parameters, leading to improved yields and safety. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact and enhance safety. nih.govnih.gov The 12 principles of green chemistry provide a framework for designing more sustainable chemical processes.

For the synthesis of this compound, several green chemistry principles can be applied:

Prevention of Waste: Designing synthetic routes that generate minimal waste is a primary goal. rsc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org

Use of Safer Solvents and Auxiliaries: Whenever possible, hazardous solvents should be replaced with greener alternatives, or solvent-free reactions should be employed. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. nih.gov The use of microwave or ultrasound-assisted synthesis can also lead to shorter reaction times and lower energy use. nih.gov

Use of Renewable Feedstocks: While not always feasible for aromatic compounds, exploring bio-based starting materials is a key aspect of green chemistry. nih.gov

Catalysis: Catalytic reactions are often superior to stoichiometric reactions as they typically require smaller amounts of reagents and can be more selective, leading to less waste. nih.govresearchgate.net

An example of a greener approach could be the use of a solid acid catalyst for acylation or alkylation reactions, which can be easily recovered and reused, minimizing waste. researchgate.net Similarly, developing one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can reduce the need for purification of intermediates and minimize solvent usage. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 1,4 Dimethoxy 2 Methylnaphthalene

Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Core

The electron-donating nature of the two methoxy (B1213986) groups makes the naphthalene ring of 1,4-dimethoxy-2-methylnaphthalene highly susceptible to electrophilic aromatic substitution (EAS). miracosta.eduumkc.edu Such reactions proceed via the attack of an electrophile on the electron-rich aromatic system, forming a resonance-stabilized carbocationic intermediate, known as a sigma complex or arenium ion, before loss of a proton restores aromaticity. umkc.edu The regioselectivity of these substitutions is dictated by the directing effects of the existing substituents. The 1- and 4-methoxy groups, along with the 2-methyl group, are all ortho-, para-directing activators. In naphthalene systems, the α-positions (1, 4, 5, 8) are generally more reactive than the β-positions (2, 3, 6, 7) due to the greater stability of the corresponding carbocationic intermediates. masterorganicchemistry.com For this compound, the remaining unsubstituted positions are C3, C5, C6, C7, and C8. The strong activating effect of the methoxy groups would likely direct incoming electrophiles to the available positions on the substituted ring, particularly the C3 position.

While specific examples of electrophilic substitution on this compound are not extensively documented in publicly available literature, analogous reactions on similar electron-rich aromatic compounds provide insight into its expected reactivity.

Common Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Typical Electrophile | Expected Reactivity |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | R⁺ | Can introduce an alkyl group onto the aromatic ring. The product is often more reactive than the starting material, potentially leading to polysubstitution. mnstate.educcsf.edu |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Vilsmeier reagent | A method for formylation of electron-rich aromatic rings to produce aldehydes. wikipedia.orgjk-sci.comorganic-chemistry.org |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Would likely proceed readily due to the activated nature of the ring. |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Expected to occur under mild conditions. |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Can introduce a sulfonic acid group. The position of substitution on naphthalenes can sometimes be influenced by reaction temperature. rsc.org |

This table is illustrative and based on the general reactivity of electron-rich aromatic compounds. Specific experimental outcomes for this compound may vary.

For instance, the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) with t-butyl alcohol demonstrates the high reactivity of methoxy-activated rings, leading to dialkylation. mnstate.eduyoutube.com Similarly, the Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich arenes, such as phenols and anilines, and would be expected to be effective on this compound. wikipedia.orgjk-sci.com

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) is generally challenging for electron-rich systems like this compound. These reactions typically require an aromatic ring substituted with strong electron-withdrawing groups to stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comyoutube.com The methoxy groups in this compound are electron-donating, which disfavors this type of reaction pathway.

However, nucleophilic substitution can occur under specific circumstances, particularly if a suitable leaving group is present and the naphthalene system is modified. For example, in a related compound, 1-methoxy-2-(diphenylphosphinyl)naphthalene, the methoxy group can be displaced by various nucleophiles such as Grignard reagents, alkoxides, and amides. elsevierpure.com In this case, the diphenylphosphinyl group likely plays a role in activating the system towards nucleophilic attack, an effect not present in this compound itself.

The two primary mechanisms for nucleophilic substitution are the SN1 and SN2 pathways. sciencemadness.org The SN2 mechanism involves a backside attack by the nucleophile in a single, concerted step. sciencemadness.org This is generally sterically hindered at an sp²-hybridized carbon of an aromatic ring. wikipedia.org The SN1 mechanism proceeds through a carbocation intermediate, which is also generally unfavorable for aryl systems unless the leaving group is exceptionally good, such as a diazonium salt. wikipedia.org Therefore, direct nucleophilic displacement of a group on the aromatic ring of this compound is not a favored reaction pathway under standard conditions.

Oxidation and Reduction Pathways of this compound

The electron-rich nature of this compound makes it susceptible to oxidation. These reactions can proceed through various mechanisms, including electrochemical oxidation and chemical oxidative demethylation, often leading to the formation of naphthoquinone derivatives.

Anodic Oxidation Mechanisms and Products

Anodic oxidation provides a method to introduce oxygen functionalities into aromatic rings. For methoxylated naphthalenes, electrochemical oxidation can be a convenient route to methoxylated naphthalene derivatives and naphthoquinone monoacetals. The mechanism of anodic oxidation of a related compound, 1,2-dimethoxy-4-prop-1-enylbenzene, has been investigated, providing insights into the potential pathways for this compound. numberanalytics.comrsc.org The process typically involves the removal of electrons from the aromatic system to form a radical cation. This intermediate can then undergo further reactions, such as nucleophilic attack by the solvent (e.g., methanol) or loss of a proton, leading to the final products. In the case of methoxylated naphthalenes, oxidative addition can occur, which can sometimes be controlled to yield two-electron oxidation products cleanly.

Oxidative Demethylation Reactions to Naphthoquinone Derivatives

A key reaction of this compound and related compounds is oxidative demethylation to form naphthoquinone derivatives. This transformation is significant as naphthoquinones are an important class of compounds with diverse biological activities. The reaction involves the removal of the two methyl groups from the methoxy substituents and oxidation of the naphthalene core to a quinone structure.

For example, the reaction of 2,3-dicyano-1,4-dimethoxynaphthalene with nitronium hexafluorophosphate (B91526) in acetonitrile (B52724) results in the formation of 2,3-dicyano-1,4-naphthoquinone. elsevierpure.com This suggests a plausible mechanism for the oxidative demethylation of methyl naphthyl ethers by nitronium salts. elsevierpure.com The introduction of the 1,4-dimethoxy-2-methyl ('DIMON') functionality as an oxidatively labile protecting group for hydroxyl functions further highlights the susceptibility of this system to oxidative cleavage. organic-chemistry.org This protecting group can be selectively removed under oxidative conditions, indicating that the dimethoxymethylnaphthalene core is readily oxidized. organic-chemistry.org

The general transformation can be represented as:

This compound → 2-Methyl-1,4-naphthoquinone

This conversion is analogous to the enzymatic oxidative demethylation of 4-(methoxymethyl)phenol, which proceeds through a p-quinone methide intermediate. masterorganicchemistry.com

Redox Properties and Electron Transfer Processes

The redox properties of this compound are intrinsically linked to its ability to undergo oxidation to the corresponding naphthoquinone. The study of electron transfer processes is crucial for understanding its behavior in biological systems and electrochemical applications.

While specific cyclic voltammetry data for this compound is not readily found, the electrochemical behavior of structurally similar quinones has been studied. For instance, the cyclic voltammetry of 1,4-benzoquinone (B44022) in an ionic liquid reveals two distinct redox couples corresponding to the formation of the semiquinone radical anion (Q•−/Q) and the dianion (Q•−/Q²⁻). mnstate.edu The reduction potentials are influenced by substituents on the quinone ring. mnstate.edu

Naphthalene diimides, which also possess a naphthalene core, exhibit a two-electron redox process that typically occurs in two separate one-electron steps. rsc.org However, substitution with electron-donating groups can modify the redox properties to facilitate a single-step two-electron transfer. rsc.org Studies on 2,3-dimethoxy-5-methyl-1,4-benzoquinone, the functional head-group of the electron carrier ubiquinone, show that it can undergo dissociative electron attachment, leading to a variety of anionic fragments. researchgate.net This highlights the complex electron transfer behavior of such molecules. The redox behavior of vitamin K derivatives, which are also naphthoquinones, is pH-dependent and involves proton-coupled electron transfer. umkc.edu

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions offer a powerful method for constructing cyclic and polycyclic molecules. The naphthalene ring system can participate in such reactions, although the aromatic stabilization energy must be overcome.

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. mnstate.eduorganic-chemistry.org It involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. masterorganicchemistry.comlibretexts.org Naphthalene itself can act as the diene component, although this often requires harsh conditions or specific activation due to the disruption of aromaticity. mnstate.edu Visible-light energy-transfer catalysis has been shown to facilitate the intermolecular dearomative [4+2] cycloaddition of naphthalene molecules with vinyl benzenes, yielding bicyclo[2.2.2]octa-2,5-diene scaffolds. miracosta.eduwikipedia.org

Another important class of pericyclic reactions is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. numberanalytics.comorganic-chemistry.orgwikipedia.org This is a versatile method for synthesizing heterocyclic compounds. nih.gov While specific examples involving this compound as a reactant in Diels-Alder or 1,3-dipolar cycloadditions are not prevalent in the searched literature, related systems have been studied. For instance, photochemical cycloaddition reagents incorporating a 1,4-dimethoxynaphthalene (B104105) chromophore have been used in stereoselective 1,3-dipolar cycloaddition reactions with various alkenes and alkynes. wikipedia.org

The potential for this compound to participate in cycloaddition reactions would depend on the specific reaction conditions and the nature of the reaction partner. The electron-rich nature of the substituted ring could influence its reactivity as either a diene or a dienophile in these transformations.

Radical Reactions and Their Mechanistic Elucidation

The study of radical reactions involving this compound provides insight into bond dissociation pathways and the formation of reactive intermediates. While direct studies on this specific compound are not extensively documented, valuable mechanistic understanding can be drawn from closely related naphthalene derivatives.

One of the most relevant areas of investigation is the behavior of naphthalene derivatives under reductive or photochemical conditions that promote the formation of radical species. For instance, the electrochemical reduction of halogenated naphthalene derivatives offers a clear window into the dynamics of radical anion intermediates. A detailed study on the electrochemically induced dissociation of the carbon-bromine bond in 1-bromo-2-methylnaphthalene (B105000) reveals a stepwise mechanism. mdpi.com Upon one-electron reduction, a transient radical anion is formed. This species subsequently undergoes cleavage of the C-Br bond, yielding a bromide anion and a 2-methylnaphthalenyl radical. mdpi.com This organic radical is then capable of dimerizing to form a 1,1'-binaphthalene, 2,2'-dimethyl product. mdpi.com This process highlights the propensity of the naphthalene ring system to stabilize a radical, facilitating the cleavage of weaker bonds.

Extrapolating from these findings, it can be inferred that radical reactions involving this compound could be initiated at several sites. The electron-donating methoxy groups would further stabilize a radical cation on the aromatic ring. However, the methyl group represents a more probable site for radical abstraction or functionalization under typical free-radical conditions.

A pertinent example is the photochemical bromination of methyl-substituted naphthalenes. The photochemical bromination of 1-methylnaphthalene (B46632) in an aqueous biphasic system has been shown to produce 1-(bromomethyl)naphthalene. scirp.org This reaction proceeds via a free-radical pathway where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-type radical. This radical then reacts with molecular bromine to yield the brominated product.

Table 1: Mechanistic Steps in the Radical Bromination of a Methylnaphthalene

| Step | Description | Intermediate Species |

| Initiation | Photochemical cleavage of Br₂ or initiation by a radical initiator. | Bromine radicals (Br•) |

| Propagation 1 | Abstraction of a benzylic hydrogen from the methyl group by a bromine radical. | Naphthylmethyl radical |

| Propagation 2 | The naphthylmethyl radical reacts with a molecule of Br₂ to form the product and a new bromine radical. | 1-(Bromomethyl)naphthalene + Br• |

| Termination | Combination of any two radical species. | Various non-radical products |

Given these precedents, this compound would be expected to undergo similar radical halogenation at the 2-methyl position. The presence of the electron-donating methoxy groups would likely influence the stability of the intermediate naphthylmethyl radical, potentially affecting the reaction rate and selectivity.

Metal-Catalyzed Transformations and Cross-Coupling Reactions of this compound

The naphthalene scaffold is a versatile platform for metal-catalyzed reactions, enabling the construction of complex molecular architectures. While specific cross-coupling studies on this compound are not widely reported, the reactivity of the naphthalene core in such transformations has been well-established, particularly in palladium-catalyzed processes.

A significant advancement in naphthalene functionalization is the dearomative 1,4-difunctionalization via a palladium-catalyzed tandem Heck/Suzuki coupling reaction. nih.govscinapse.io This reaction treats the naphthalene system as a masked conjugated diene, allowing for the installation of two different functional groups across the 1 and 4 positions in a single operation. nih.gov The mechanism involves a series of intricate steps, including oxidative addition, migratory insertion (Heck reaction), and transmetalation with an organoboron reagent (Suzuki coupling), followed by reductive elimination. nih.gov

Table 2: General Catalytic Cycle for Palladium-Catalyzed Dearomative 1,4-Difunctionalization of Naphthalene

| Step | Process | Key Intermediate |

| 1 | Oxidative addition of an aryl halide to a Pd(0) complex. | Aryl-Pd(II) complex |

| 2 | Migratory insertion of a naphthalene double bond into the Aryl-Pd bond. | (Allyl)palladium(II) intermediate |

| 3 | Transmetalation with an organoboron reagent. | (Allyl)palladium(II)(aryl) intermediate |

| 4 | Reductive elimination. | 1,4-Difunctionalized dihydronaphthalene product and regenerated Pd(0) |

For a substrate like this compound, such a transformation would be highly intriguing. The electronic and steric effects of the methoxy and methyl groups would play a crucial role in the regioselectivity and efficiency of the palladium-catalyzed insertion and subsequent coupling steps.

Furthermore, methylnaphthalene derivatives themselves can serve as important ligands or precursors in the formation of active palladium catalysts. Halogen-bridged methylnaphthyl palladium dimers have been synthesized and demonstrated as highly efficient precatalysts for various cross-coupling reactions, including Buchwald-Hartwig aminations and α-arylation of ketones. nih.gov These bench-stable complexes react with various ligands to form monoligated palladium species that exhibit high catalytic activity. nih.gov This suggests that the this compound framework could potentially be incorporated into catalyst design, influencing catalyst stability and performance.

While direct examples of cross-coupling reactions using this compound as a substrate are scarce in the literature, its structure lends itself to several possibilities. If a leaving group (e.g., a halide or triflate) were installed on the naphthalene ring, it would readily participate in standard cross-coupling protocols like Suzuki, Heck, and Sonogashira reactions to form C-C bonds. Similarly, the methyl group could be functionalized (e.g., via radical bromination as discussed previously) to create a handle for subsequent cross-coupling.

Design, Synthesis, and Structural Elucidation of 1,4 Dimethoxy 2 Methylnaphthalene Derivatives and Analogues

Strategies for Structural Diversification of the Naphthalene (B1677914) Framework

The naphthalene core of 1,4-dimethoxy-2-methylnaphthalene, an electron-rich aromatic system, is amenable to various transformations that allow for the introduction of new functional groups and the extension of the polycyclic system. These modifications can significantly alter the electronic and steric properties of the parent molecule.

One key strategy for diversification is electrophilic aromatic substitution . While the high electron density of the dimethoxy-substituted ring directs substitution, the precise location can be influenced by the reaction conditions and the nature of the electrophile. Halogenation, nitration, and Friedel-Crafts reactions are common methods to introduce substituents onto the aromatic core, providing handles for further synthetic transformations.

Cross-coupling reactions , such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. To employ these methods, the naphthalene framework must first be functionalized with a suitable group, typically a halide or a triflate. For instance, a bromo-derivative of a dimethoxy-methylnaphthalene can be coupled with a variety of boronic acids or terminal alkynes to introduce new aryl, heteroaryl, or alkynyl moieties. researchgate.net The palladium-catalyzed Suzuki coupling of N,N'-bis(2-ethylhexyl)-2,6-dibromo-1,4,5,8-naphthalenetetracarboxylic acid (Br2-NDI) with various boronic acids has been shown to be effective, even under solvent-free mechanochemical conditions, highlighting the robustness of this approach for functionalizing naphthalene systems. nih.gov

Cycloaddition reactions , particularly the Diels-Alder reaction, offer a route to construct new rings onto the naphthalene scaffold. nih.govrsc.orgmasterorganicchemistry.comnih.govbeilstein-journals.org While the aromaticity of the naphthalene system makes it a less reactive diene compared to non-aromatic counterparts, its derivatives can be designed to participate in such reactions, leading to the formation of complex polycyclic structures. For example, the reaction of 2-pyrones with aryne intermediates, generated from o-silylaryl triflates, provides a pathway to multisubstituted naphthalenes through a Diels-Alder reaction followed by decarboxylative aromatization. rsc.orgrsc.org This strategy allows for the synthesis of highly functionalized naphthalenes with diverse substitution patterns. rsc.org

A more advanced strategy involves the dearomative difunctionalization of the naphthalene core. A palladium-catalyzed tandem Heck/Suzuki coupling reaction has been reported for the dearomative 1,4-diarylation or 1,4-vinylarylation of naphthalenes. researchgate.net This method treats the naphthalene as a masked conjugated diene, leading to the formation of 1,4-dihydronaphthalene-based spirocyclic compounds with high regio- and diastereoselectivity. researchgate.net

Table 1: Strategies for Naphthalene Framework Diversification

| Strategy | Description | Key Intermediates/Reagents | Potential Products |

| Electrophilic Aromatic Substitution | Introduction of functional groups onto the aromatic ring via electrophilic attack. | Halogens, Nitrating agents, Acyl chlorides/anhydrides (Friedel-Crafts) | Halogenated, nitrated, or acylated naphthalene derivatives. |

| Cross-Coupling Reactions | Formation of new C-C bonds from a functionalized naphthalene core. | Bromo- or triflate-naphthalenes, Boronic acids (Suzuki), Terminal alkynes (Sonogashira), Palladium catalysts. | Aryl-, heteroaryl-, or alkynyl-substituted naphthalenes. |

| Cycloaddition Reactions | Construction of new rings onto the naphthalene scaffold. | Naphthalene-based dienes or dienophiles, Arynes, Dienes (e.g., 2-pyrones). | Fused polycyclic systems, highly substituted naphthalenes. |

| Dearomative Difunctionalization | Tandem reaction sequence that disrupts the aromaticity to add two functional groups across the ring. | Palladium catalysts, Aryl/vinyl halides, Boronic acids. | 1,4-Dihydronaphthalene-based spirocyclic compounds. |

Functionalization of Methoxy (B1213986) and Methyl Groups

The methoxy and methyl groups of this compound are not merely passive substituents; they are active sites for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

The methoxy groups are susceptible to demethylation to yield the corresponding hydroxylated naphthalenes. This transformation is significant as it can unmask reactive phenolic groups. Reagents such as boron tribromide or hydrobromic acid are commonly used for this purpose. Selective demethylation can sometimes be achieved by carefully controlling reaction conditions or by using specific reagents. For example, regioselective demethylation of p-methoxy groups in phenolic esters and diaryl ketones has been accomplished using Lewis acids like anhydrous aluminum chloride. google.com This approach could potentially be applied to selectively demethylate one of the methoxy groups in this compound, leading to valuable synthetic intermediates. The methoxy group in the related 2-methoxy-1,4-naphthoquinone (B1202248) can undergo nucleophilic substitution with amines, demonstrating another potential reaction pathway. scielo.br

The methyl group is a key handle for functionalization. It can undergo oxidation to afford the corresponding alcohol, aldehyde, or carboxylic acid. The oxidation of 2-methylnaphthalene (B46627) has been shown to yield 2-naphthaldehyde (B31174) and 2-naphthoic acid. ias.ac.in Biological oxidation of 2-methylnaphthalene by certain microorganisms also leads to the formation of 2-naphthoic acid. nih.govnih.gov These transformations provide access to a range of oxygenated derivatives.

Halogenation of the methyl group, typically via free-radical conditions using reagents like N-bromosuccinimide (NBS), can produce the corresponding halomethylnaphthalene. This derivative is a versatile intermediate for introducing a variety of nucleophiles.

Furthermore, the methyl group can be used as an anchor for constructing more elaborate structures. For instance, the 1,4-dimethoxynaphthalene-2-methyl group, termed 'DIMON', has been developed as an oxidatively labile protecting group for hydroxyl functions in the synthesis of polyunsaturated lipids. researchgate.net This application inherently involves the formation of an ether linkage at the methyl group, which can be selectively cleaved under specific oxidative conditions. researchgate.net

Table 2: Functionalization of Methoxy and Methyl Groups

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Methoxy | Demethylation | Boron tribromide, Hydrobromic acid, Aluminum chloride | Hydroxynaphthalene |

| Methoxy | Nucleophilic Substitution | Amines (on activated systems) | Amino-naphthalene |

| Methyl | Oxidation | Oxidizing agents (e.g., KMnO4, CrO3), Biocatalysts | Naphthalene-2-methanol, 2-Naphthaldehyde, 2-Naphthoic acid |

| Methyl | Halogenation | N-Bromosuccinimide (NBS), Light/radical initiator | 2-(Halomethyl)-1,4-dimethoxynaphthalene |

| Methyl | Etherification | Base, Alkyl halide (as part of a protecting group strategy) | Naphthylmethyl ether |

Development of Novel Polycyclic Systems Incorporating this compound Moieties

The this compound scaffold serves as an excellent starting point for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic systems. nih.govnih.govresearchgate.net These larger structures are of interest in materials science and medicinal chemistry.

One of the most powerful methods for building polycyclic systems is through annulation reactions , where one or more rings are fused onto the initial naphthalene core. The Diels-Alder reaction, as mentioned previously, is a prime example of a [4+2] cycloaddition that can be used to construct a new six-membered ring. nih.govrsc.org By using a derivative of this compound as either the diene or dienophile component, a variety of fused systems can be accessed. The regioselectivity of these reactions is often predictable based on frontier molecular orbital theory. rsc.orgmasterorganicchemistry.com

Transition metal-catalyzed reactions have also been instrumental in the synthesis of polycyclic systems. For example, the synthesis of 1-bromo-4,5-dimethoxy-7-methylnaphthalene has been reported as a key intermediate for the construction of naphthylisoquinoline alkaloids. acs.orgnih.gov This highlights the utility of functionalized this compound analogues in the total synthesis of complex natural products. The synthesis of these alkaloids often involves intramolecular biaryl coupling reactions to form the extended polycyclic framework.

The development of functionalized 1,4-dimethylnaphthalene (B47064) derivatives for biomedical applications has led to novel polyaromatic systems. rsc.orgresearchgate.net These systems can form metastable endoperoxides upon photoactivation in the presence of oxygen, which can then release singlet oxygen. rsc.orgresearchgate.net While the core is 1,4-dimethylnaphthalene, the synthetic strategies employed to create these molecules, which involve building upon the naphthalene core, are relevant to the construction of new polycyclic systems from this compound.

Synthesis of Precursor Building Blocks for Complex Molecular Architectures

A "building block" in organic synthesis is a molecule with specific functional groups that can be used to assemble larger, more complex molecules. cymitquimica.commolscanner.com this compound and its derivatives are valuable precursors for the synthesis of such building blocks, which are then employed in the construction of intricate molecular architectures, including natural products and functional materials.

A key strategy is the introduction of orthogonal functional groups onto the this compound scaffold. For example, the synthesis of 1-bromo-4,5-dimethoxy-7-methylnaphthalene creates a building block where the bromo group can be selectively used in cross-coupling reactions, while the other positions on the naphthalene ring remain available for further modification. acs.orgnih.gov This type of building block is crucial for the convergent synthesis of complex molecules like the naphthylisoquinoline alkaloids.

The development of the 'DIMON' (1,4-dimethoxynaphthalene-2-methyl) protecting group is another excellent example of a building block derived from this scaffold. researchgate.net Here, the entire 1,4-dimethoxy-2-methylnaphthalenyl moiety is attached to a hydroxyl group of a target molecule (e.g., a polyunsaturated lipid). This 'DIMON'-protected molecule then becomes a building block for further synthetic steps. The unique feature of this building block is the ability to selectively remove the protecting group under mild oxidative conditions, leaving the rest of the complex molecule intact. researchgate.net

Furthermore, functionalized derivatives of the related 1,4-dimethylnaphthalene have been synthesized as precursors for biomedical applications. rsc.orgresearchgate.net These precursors are designed with specific properties, such as modified polarity for better incorporation into carrier materials and the inclusion of hydrogen-bonding motifs to control their reactivity. researchgate.net These principles of precursor design can be directly applied to the synthesis of building blocks from this compound for a wide range of applications.

Table 3: Examples of Building Blocks Derived from the this compound Scaffold

| Building Block | Key Functional Group(s) | Synthetic Application | Reference |

| 1-Bromo-4,5-dimethoxy-7-methylnaphthalene | Bromo | Synthesis of naphthylisoquinoline alkaloids via cross-coupling reactions. | acs.org, nih.gov |

| 1,4-Dimethoxynaphthalene-2-methyl ('DIMON') ether | Ether linkage at the methyl group | Protection of hydroxyl groups in the synthesis of complex molecules like polyunsaturated lipids. | researchgate.net |

| Functionalized 1,4-dimethylnaphthalene analogues | Various (e.g., hydroxyl, ether) | Precursors for photoactivatable prodrugs for singlet oxygen release. | rsc.org, researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques in 1,4 Dimethoxy 2 Methylnaphthalene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,4-Dimethoxy-2-methylnaphthalene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons, the methyl carbon, and the methoxy (B1213986) carbons can be definitively assigned. For instance, the carbons bearing the methoxy groups (C1 and C4) will be significantly deshielded compared to other aromatic carbons.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning complex spectra, especially for derivatives of this compound. nih.gov COSY experiments establish proton-proton coupling networks, while HSQC and HMBC correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. nih.govmdpi.com This network of correlations allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 110 - 150 |

| C2-Methyl Protons | ~2.3 | ~15-25 |

| Methoxy Protons | ~3.8 - 4.0 | ~55-60 |

| C1/C4 Methoxy Carbons | - | ~150-160 |

Note: These are general predicted ranges and actual values can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The molecular ion peak ([M]⁺) in the mass spectrum will correspond to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy. rsc.org

Fragmentation analysis, typically performed using techniques like electron ionization (EI), provides valuable structural information. The fragmentation pattern of this compound would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, leading to characteristic fragment ions. The loss of a methoxy group (•OCH₃) or formaldehyde (B43269) (CH₂O) are also possible fragmentation pathways that help in confirming the structure.

Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C or ²H), are particularly useful for elucidating reaction mechanisms and metabolic pathways involving this compound. By tracking the position of the isotopic label in the products using MS, researchers can gain detailed insights into bond-breaking and bond-forming processes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com These spectra provide a "fingerprint" of the molecule, allowing for the identification of specific functional groups and providing insights into the molecular structure.

The IR spectrum of this compound will exhibit characteristic absorption bands. nist.gov The C-H stretching vibrations of the aromatic ring and the methyl group will appear in the 3100-2850 cm⁻¹ region. The C-O stretching vibrations of the two methoxy groups are expected to produce strong bands in the 1250-1000 cm⁻¹ region. scispace.com Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range. scispace.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds. acs.org The symmetric vibrations of the naphthalene (B1677914) ring system are often strong in the Raman spectrum. The excitation wavelength used in Raman spectroscopy can be chosen to avoid fluorescence, which can sometimes be an issue with aromatic compounds. nih.gov By analyzing the positions, intensities, and shapes of the bands in both the IR and Raman spectra, a detailed vibrational analysis can be performed, further confirming the molecular structure. scispace.com

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (Methyl) | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Asymmetric C-O-C Stretch (Methoxy) | 1275 - 1200 |

| Symmetric C-O-C Stretch (Methoxy) | 1075 - 1020 |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Elucidation

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of this compound. The UV-Vis spectrum arises from the promotion of electrons from the ground state to excited states upon absorption of UV or visible light. The naphthalene chromophore exhibits characteristic absorption bands, and the presence of the methoxy and methyl substituents will cause shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene. nist.govmdpi.com Specifically, the electron-donating methoxy groups are expected to cause a bathochromic (red) shift in the absorption bands. researchgate.net

Fluorescence spectroscopy measures the light emitted when the molecule returns from an excited electronic state to the ground state. Naphthalene and its derivatives are known to be fluorescent. westmont.edumdpi.com The fluorescence spectrum of this compound will be red-shifted relative to its absorption spectrum. researchgate.net The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the fluorescence process. mdpi.com These photophysical properties are sensitive to the molecular environment and can be used to study interactions with other molecules. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal provides detailed information about the arrangement of atoms in the crystal lattice.

An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles. scispace.com This information would reveal the planarity of the naphthalene ring system and the orientation of the methoxy and methyl substituents. Intermolecular interactions, such as stacking interactions between the naphthalene rings, can also be observed in the crystal packing. This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Hyphenated Techniques (e.g., GC-MS, LC-MS) in Reaction Monitoring and Product Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are essential for the analysis of complex mixtures containing this compound. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are two of the most powerful and widely used hyphenated techniques. rsc.org

GC-MS is ideal for the analysis of volatile and thermally stable compounds. nih.gov In the context of this compound research, GC-MS can be used to monitor the progress of a reaction by separating the starting materials, intermediates, and products, and then identifying them based on their mass spectra. researchgate.net It is also a valuable tool for purity assessment of the final product.

LC-MS is more suitable for the analysis of less volatile, thermally labile, or polar compounds. It is particularly useful for studying reactions in solution and for analyzing biological samples where this compound or its metabolites might be present. The combination of the separation power of LC with the high sensitivity and specificity of MS allows for the detection and quantification of trace amounts of the compound and its derivatives. scielo.br

Theoretical and Computational Chemistry Approaches to 1,4 Dimethoxy 2 Methylnaphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, B3LYP methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 1,4-dimethoxy-2-methylnaphthalene. researchgate.net The B3LYP functional is a commonly employed hybrid functional that combines the accuracy of Hartree-Fock theory with the efficiency of DFT, providing reliable predictions of electronic and geometric properties. researchgate.netscienceopen.com

Studies on related substituted naphthalenes using the B3LYP-D3 method have shown that substituents significantly influence the electronic properties. researchgate.netnih.gov For instance, the nature and position of substituent groups can alter the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and electronic transitions. researchgate.net The presence of electron-donating groups, such as the methoxy (B1213986) groups in this compound, generally increases the HOMO energy level and decreases the LUMO energy level, leading to a smaller energy gap and increased reactivity. researchgate.netnih.gov

These calculations can predict various reactivity descriptors, including:

HOMO and LUMO energies: These frontier molecular orbitals are crucial for understanding charge transfer interactions in chemical reactions.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. scienceopen.comresearchgate.net

Mulliken Atomic Charges: These provide an estimation of the partial charge on each atom, offering insights into local reactivity. epstem.net

Table 1: Calculated Electronic Properties of a Related Dimethoxybenzene Derivative using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔEg) | - |

| Total Energy | - |

| Dipole Moment | - |

| Note: Specific values for this compound are not readily available in the provided search results. The table is illustrative of the types of data generated for similar compounds. Data would be populated from specific computational studies on the target molecule. |

Molecular Docking and Dynamics Simulations (Preclinical/Mechanistic Focus Only)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of small molecules with biological macromolecules, such as proteins. nih.govnih.gov These methods are invaluable in preclinical research for understanding potential mechanisms of action. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be employed to investigate its potential binding to a specific protein target. The process involves generating a three-dimensional structure of the molecule and fitting it into the binding site of a protein, scored based on the predicted binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecular system over time, revealing the stability of the ligand-protein complex and the nature of their interactions at an atomic level. nih.gov By simulating the movements of atoms and molecules, researchers can observe conformational changes, hydrogen bond formation, and other dynamic events that are crucial for biological function. nih.govyoutube.com For instance, MD simulations can be used to assess the stability of a protein-ligand complex by monitoring metrics like the root-mean-square deviation (RMSD) over the simulation time. nih.gov

Prediction of Spectroscopic Parameters and Spectral Interpretation via Computational Methods

Computational methods are extensively used to predict and interpret various spectroscopic data, which is essential for the structural characterization of molecules like this compound. nsf.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. scienceopen.comresearchgate.net By comparing the theoretically calculated chemical shifts with experimental data, the structural assignment can be confirmed. scienceopen.com

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. scienceopen.comclinicsearchonline.org The calculated vibrational spectra, after appropriate scaling to account for systematic errors, can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. scienceopen.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. scienceopen.com This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insights into the electronic structure and chromophores within the molecule. scienceopen.com

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Related Methoxy-Substituted Naphthalene (B1677914) Derivative

| Spectroscopic Data | Theoretical (Calculated) | Experimental |

| ¹H NMR Chemical Shifts (ppm) | - | - |

| ¹³C NMR Chemical Shifts (ppm) | - | - |

| Major IR Vibrational Frequencies (cm⁻¹) | - | - |

| UV-Vis λmax (nm) | - | - |

| Note: Specific values for this compound are not available in the provided search results. The table illustrates how computational data is compared with experimental findings. |

Elucidation of Reaction Mechanisms through Computational Transition State Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying and characterizing the transition states that connect reactants to products. researchgate.net By calculating the potential energy surface of a reaction, chemists can determine the most favorable reaction pathway and the energy barriers associated with it.

For reactions involving this compound, computational methods can be used to:

Locate Transition State Structures: Algorithms are used to find the saddle points on the potential energy surface that correspond to the transition states of elementary reaction steps.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate.

Analyze Reaction Pathways: By mapping out the entire reaction pathway, including intermediates and transition states, a detailed understanding of the reaction mechanism can be achieved.

For example, in the atmospheric oxidation of substituted naphthalenes, computational studies have been used to investigate the addition of OH radicals and the subsequent reaction pathways, revealing the formation of various intermediates and products. researchgate.net

Conformational Analysis and Molecular Dynamics of this compound and Its Derivatives

The three-dimensional structure and flexibility of a molecule are critical to its properties and function. Conformational analysis and molecular dynamics simulations are used to explore the different spatial arrangements of a molecule and their relative energies. researchgate.netsapub.org

Conformational Analysis: This involves identifying the stable conformers (rotational isomers) of a molecule and determining their relative energies. sapub.org For this compound, this would involve studying the rotation around the C-O bonds of the methoxy groups and the C-C bond of the methyl group. Computational methods can calculate the rotational barriers between different conformers. nih.gov Studies on similar systems, like 1,4-dihydronaphthalenes, have shown that the naphthalene ring system can adopt non-planar, boat-like conformations. osti.gov

Molecular Dynamics (MD) Simulations: As mentioned earlier, MD simulations can provide a dynamic picture of the conformational behavior of this compound and its derivatives in different environments (e.g., in solution). nih.govrsc.org These simulations can reveal how the molecule explores its conformational space over time and how its flexibility is influenced by its surroundings. youtube.com

Applications of 1,4 Dimethoxy 2 Methylnaphthalene in Chemical Synthesis and Materials Science

Utilization as a Key Synthetic Building Block for Complex Organic Molecules

1,4-Dimethoxy-2-methylnaphthalene and its close derivatives serve as valuable building blocks in organic synthesis due to the reactive nature of the electron-rich aromatic ring and the potential for functional group interconversion. The methoxy (B1213986) groups activate the naphthalene (B1677914) system towards electrophilic substitution, while the methyl group can be a site for further chemical modification.

Chemists leverage substituted naphthalenes to construct more intricate molecular architectures. researchgate.net For instance, the general class of dimethoxynaphthalene derivatives is instrumental in preparing complex structures like naphthylisoquinoline alkaloids and various polycyclic systems. acs.org The synthesis of compounds such as 1,4-dimethoxy-2-naphthoxyacetic acid, achieved through a multi-step sequence starting from related naphthalene precursors, highlights the utility of this substituted naphthalene core in building more complex functionalized molecules. nih.gov

The value of a building block is defined by its ability to be incorporated into a larger molecule. A prime example is the conversion of the this compound core into the 2-(chloromethyl)-1,4-dimethoxynaphthalene reagent. researchgate.net This chlorinated derivative is then used to attach the 1,4-dimethoxy-2-methylnaphthalenyl group to other molecules, such as in the protection of alcohols, demonstrating its role as a modular building block for constructing complex organic structures. researchgate.net

Role in the Synthesis of Natural Product Analogues (Chemical Synthesis Perspective)

Natural products containing a naphthalene core often exhibit significant pharmacological activities, making them attractive targets for synthetic chemists. chemistryviews.org The synthesis of natural products and their analogues—molecules that mimic the structure and function of the natural compound—is a crucial endeavor for drug discovery and biological studies. rsc.org Substituted naphthalenes are often employed as starting materials in these synthetic routes. chemistryviews.org

A significant application of the this compound framework is in the synthesis of complex lipids. Researchers have developed a protecting group based on this structure, which has enabled the first scalable synthesis of a specific type of ether phospholipid. rsc.org This phospholipid contains the docosahexaenoyl (DHA) group, a vital omega-3 fatty acid. rsc.orgnih.gov The successful synthesis makes these complex biomolecules more accessible for biological investigation and highlights the role of the this compound unit in achieving the synthesis of a challenging, naturally relevant target. rsc.org

While many synthetic routes to naphthalene-based natural products like dehydrocacalohastine and musizin start from simpler, commercially available naphthalenes, the strategies employed underscore the importance of the substituted naphthalene scaffold. chemistryviews.org The ability to functionalize the naphthalene core in a controlled manner is key to building the complex substitution patterns found in nature. researchgate.net The development of reagents from the this compound structure provides a sophisticated tool for chemists to construct analogues of natural products that might otherwise be difficult to access. rsc.org

Application in the Development of Functional Organic Materials and Sensors (e.g., Optoelectronic Materials, Protecting Groups)

The unique electronic and structural properties of the naphthalene ring system make it a valuable component in functional organic materials. researchgate.net Aromatic diimides based on naphthalene, for example, are investigated as promising building blocks for organic semiconductors used in optoelectronic devices. researchgate.netbeilstein-journals.org Furthermore, naphthalene derivatives have been used to create stable host-guest complexes capable of selectively binding aromatic hydrocarbons, demonstrating potential applications in chemical sensing. nih.govnih.gov

A well-documented application of this compound is in the field of protecting group chemistry. A benzyl-type protecting group for hydroxyl functions, named 'DIMON' (1,4-dimethoxynaphthalene-2-methyl), has been developed from this structure. rsc.orgnih.gov This protecting group is notable for its selective removal under mild oxidative conditions, a property that prevents damage to sensitive functional groups, such as the double bonds in polyunsaturated fatty acids. researchgate.netrsc.org

The effectiveness of the DIMON group stems from the electron-rich nature of the dimethoxynaphthalene ring, which lowers its oxidation potential compared to other related aromatic systems. rsc.org This allows for its selective cleavage without affecting other parts of the molecule. This specific application in protecting polyunsaturated lipids during complex synthesis showcases a sophisticated use of the compound in materials science, where "materials" include delicate, highly functionalized biomolecules. nih.gov

Table 1: Comparison of Redox Potentials for Methoxy-Substituted Aromatic Systems

| Compound | Redox Potential (E₁/₂, V in MeCN) |

|---|---|

| Methoxybenzene | 1.76 rsc.org |

| 1,2-Dimethoxybenzene | 1.45 rsc.org |

| 1,4-Dimethoxybenzene (B90301) | 1.34 rsc.org |

| 1,4-Dimethoxynaphthalene (B104105) | 1.10 rsc.org |

| Naphthalene | 1.34 rsc.org |

| Benzene (B151609) | 2.08 rsc.org |

This interactive table allows for sorting and filtering of data.

Use as an Intermediate for Specialty Chemicals and Fine Chemical Synthesis

In the chemical industry, intermediates are compounds that are themselves products of a reaction but are used as starting materials for the synthesis of other valuable substances, such as fine or specialty chemicals. This compound and its derivatives fit this description perfectly.

The most direct example is its role in the synthesis of the 'DIMON' protecting group. The precursor molecule, 2-(chloromethyl)-1,4-dimethoxynaphthalene, is a specialty chemical synthesized for a specific purpose in multi-step organic synthesis. researchgate.net The subsequent use of this reagent to create complex, high-value molecules like specific plasmanyl phospholipids (B1166683) positions the parent compound as a crucial intermediate in a fine chemical synthesis workflow. rsc.org The synthesis of such specialized biomolecules for research or potential medical applications is a hallmark of fine chemical production. rsc.org

Furthermore, the general utility of methylnaphthalenes as intermediates is well-established. For instance, 2-methylnaphthalene (B46627) can be oxidized to produce Vitamin K₃ (menadione), a commercially important compound. google.com While this involves a different isomer, it illustrates the industrial relevance of the methylnaphthalene scaffold. The chemical transformations possible with this compound, such as the synthesis of 1,4-dimethoxy-2-naphthoxyacetic acid, further demonstrate its potential as an intermediate for creating a variety of specialized chemical products. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-Dimethoxybenzene |

| This compound |

| 1,4-Dimethoxy-2-naphthoxyacetic acid |

| 1,4-Dimethoxybenzene |

| 1,4-Dimethoxynaphthalene |

| 2-(chloromethyl)-1,4-dimethoxynaphthalene |

| 2-methylnaphthalene |

| Benzene |

| Dehydrocacalohastine |

| Docosahexaenoic acid (DHA) |

| Menadione (B1676200) (Vitamin K₃) |

| Methoxybenzene |

| Musizin |

| Naphthalene |

This interactive table allows for sorting and filtering of data.

Preclinical Biological Investigations and Mechanistic Insights Involving 1,4 Dimethoxy 2 Methylnaphthalene and Its Analogues

Investigation of Enzyme Inhibition Mechanisms in Preclinical Models

Heme Oxygenase-2 (HO-2) Inhibition

Heme oxygenase (HO) enzymes are central to heme catabolism, breaking it down into biliverdin, free iron, and carbon monoxide. researchgate.net There are two primary active isoforms in mammalian cells: the inducible HO-1 and the constitutively expressed HO-2. researchgate.net HO-2 is particularly abundant in the brain and is involved in neuroprotective functions. researchgate.netpatsnap.com